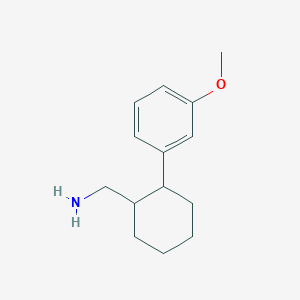
Cyclohexanemethanamine, 2-(3-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- is an organic compound with the molecular formula C14H21NO It is a derivative of cyclohexane and methanamine, featuring a methoxyphenyl group attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- typically involves the reaction of cyclohexanone with 3-methoxyphenylamine. The process can be carried out under various conditions, including:
-
Reductive Amination: : This method involves the reduction of an imine intermediate formed from cyclohexanone and 3-methoxyphenylamine. Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
-
Suzuki-Miyaura Coupling: : This method involves the coupling of a boronic acid derivative of 3-methoxyphenylamine with a halogenated cyclohexane derivative. The reaction is typically catalyzed by palladium and requires a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
化学反应分析
Types of Reactions
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
-
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, Pd/C
Substitution: NaH, alkyl halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
科学研究应用
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- has a wide range of applications in scientific research, including:
-
Chemistry: : It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
-
Industry: : It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
相似化合物的比较
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- can be compared with other similar compounds, such as:
-
Cyclohexanemethanamine, 2-(4-methoxyphenyl)-: : This compound has a methoxy group at the para position instead of the meta position, leading to different chemical and biological properties.
-
Cyclohexanemethanamine, 2-(3-hydroxyphenyl)-: : The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.
-
Cyclohexanemethanamine, 2-(3-chlorophenyl)-: : The substitution of a chlorine atom for the methoxy group can enhance the compound’s antimicrobial properties.
Conclusion
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of complex molecules. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in modern science.
属性
CAS 编号 |
651312-70-8 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC 名称 |
[2-(3-methoxyphenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C14H21NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h4,6-7,9,12,14H,2-3,5,8,10,15H2,1H3 |
InChI 键 |
UMDGVFXQBMCYNZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2CCCCC2CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


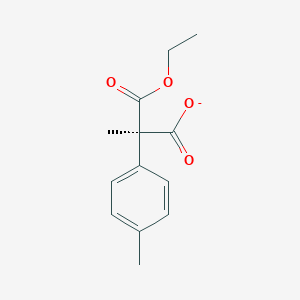

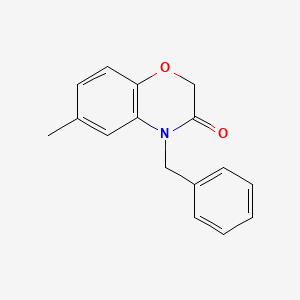
![1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine](/img/structure/B12607037.png)
![[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile](/img/structure/B12607038.png)
![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)


![L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B12607063.png)
![1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12607067.png)
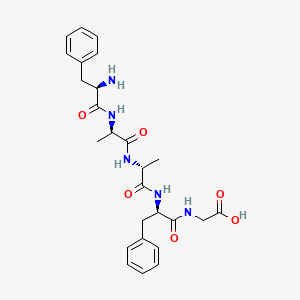
![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)
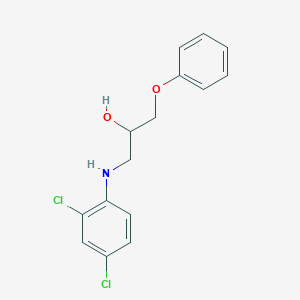
![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)
